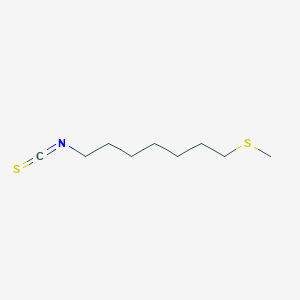1-Isothiocyanato-7-(methylthio)heptane is a natural product found in Nasturtium officinale with data available.
1-Isothiocyanato-7-(methylthio)heptane
CAS No.: 4430-38-0
Cat. No.: VC13845468
Molecular Formula: C9H17NS2
Molecular Weight: 203.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4430-38-0 |
|---|---|
| Molecular Formula | C9H17NS2 |
| Molecular Weight | 203.4 g/mol |
| IUPAC Name | 1-isothiocyanato-7-methylsulfanylheptane |
| Standard InChI | InChI=1S/C9H17NS2/c1-12-8-6-4-2-3-5-7-10-9-11/h2-8H2,1H3 |
| Standard InChI Key | LDIRGNDMTOGVRB-UHFFFAOYSA-N |
| SMILES | CSCCCCCCCN=C=S |
| Canonical SMILES | CSCCCCCCCN=C=S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
The molecular formula of 1-isothiocyanato-7-(methylthio)heptane is C₉H₁₇NS₂, with a molecular mass of 203.37 g/mol . The compound features a linear heptane backbone substituted with a methylthio (-S-CH₃) group at the seventh carbon and an isothiocyanate (-N=C=S) group at the first carbon (Figure 1). Its SMILES notation (C(CCCN=C=S)CCCSC) and InChIKey (LDIRGNDMTOGVRB-UHFFFAOYSA-N) provide precise structural descriptors for database identification .
Table 1: Physicochemical Properties of 1-Isothiocyanato-7-(Methylthio)Heptane
| Property | Value | Source |
|---|---|---|
| Boiling Point | 117°C at 0.3 Torr | |
| Molecular Formula | C₉H₁₇NS₂ | |
| Canonical SMILES | S=C=NCCCCCCCSC | |
| Synonyms | 7-Methylthioheptyl isothiocyanate, (7-Isothiocyanatoheptyl)(methyl)sulfane |
The compound’s low boiling point under reduced pressure suggests volatility, a trait relevant for extraction and purification processes .
Natural Occurrence and Biosynthetic Context
Presence in Cruciferous Vegetables
1-Isothiocyanato-7-(methylthio)heptane is a secondary metabolite identified in plants of the Brassicaceae family, including broccoli, cabbage, and mustard . These plants biosynthesize isothiocyanates as defense compounds against herbivores and pathogens . The compound’s detection in brassicas positions it as a potential biomarker for dietary intake of these vegetables .
Biotransformation Pathways
Isothiocyanates are typically derived from glucosinolates via enzymatic hydrolysis by myrosinase. While specific pathways for 1-isothiocyanato-7-(methylthio)heptane remain uncharacterized, analogous compounds like sulforaphane undergo similar biotransformation, suggesting shared regulatory mechanisms .
Pharmacological Effects and Mechanisms of Action
Suppression of NF-κB Signaling
In LPS-stimulated macrophages, 1-isothiocyanato-7-(methylthio)heptane (referred to as I7456 in experimental contexts) demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway . Key findings include:
-
Dose-dependent reduction in nitric oxide (NO): At 1–5 μM, I7456 reduced NO production by 50–63% compared to LPS-only controls .
-
Inhibition of IκB phosphorylation: By preventing IκB degradation, I7456 blocks NF-κB nuclear translocation, suppressing downstream pro-inflammatory mediators (e.g., TNF-α, IL-6) .
Modulation of Oxidative Stress
I7456 upregulates heme oxygenase-1 (HO-1), an antioxidant enzyme, via Nrf2 activation. This dual action on NF-κB and Nrf2 pathways underscores its potential in managing chronic inflammatory diseases .
Therapeutic Applications and Future Directions
Drug Development for Inflammatory Disorders
The compound’s NF-κB inhibitory activity positions it as a candidate for treating rheumatoid arthritis, inflammatory bowel disease, and sepsis . Preclinical models suggest synergistic effects with conventional anti-inflammatory agents.
Cosmetic and Dermatological Uses
Despite limited direct studies, the structural similarity to 7-MSI implies potential in skin whitening and anti-aging formulations. Mechanisms may include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume